molecular formula C23H29N3O3S B3657257 [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone

[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone

Cat. No.: B3657257
M. Wt: 427.6 g/mol
InChI Key: NXBGBOCNAAGNMF-UHFFFAOYSA-N
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Description

[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine ring, a piperazine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the piperidine and piperazine derivatives using a suitable coupling agent like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors or enzymes. The benzenesulfonyl group may play a role in binding to active sites, while the piperidine and piperazine rings may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
  • [1-(benzenesulfonyl)piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
  • [1-(benzenesulfonyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Uniqueness

  • The presence of the benzyl group in [1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone distinguishes it from other similar compounds, potentially affecting its binding affinity and specificity.
  • The combination of the benzenesulfonyl group with the piperidine and piperazine rings provides a unique structural framework that may enhance its pharmacological properties.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)19-20-7-3-1-4-8-20)21-11-13-26(14-12-21)30(28,29)22-9-5-2-6-10-22/h1-10,21H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBGBOCNAAGNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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